2-Phosphonobutane-1,2,4-tricarboxylic acid
Overview
Description
2-Phosphonobutane-1,2,4-tricarboxylic acid is an organophosphonate compound widely used in various industrial applications. It is known for its excellent scale and corrosion inhibition properties, making it a valuable additive in water treatment systems, cooling water systems, and oilfield refill water systems . The combination of phosphonic acid and carboxyl groups in its structure enhances its ability to complex with metal ions, preventing salt precipitation and stabilizing bleach .
Mechanism of Action
Target of Action
The primary targets of 2-Phosphonobutane-1,2,4-tricarboxylic acid are various metal ions, including calcium, magnesium, zinc, aluminum, and iron . The compound’s unique structure, which combines phosphonic acid and carboxyl groups, allows it to effectively disperse and complex these metal ions .
Mode of Action
this compound acts primarily as a complexing agent . It prevents salt precipitation and acts as a bleach stabilizer . The compound achieves scale inhibition by adsorbing onto specific crystallographic planes of a growing crystal nucleus after a nucleation event . This adsorption prevents further crystal growth and agglomeration into larger aggregates .
Biochemical Pathways
The compound’s interaction with metal ions affects the biochemical pathways related to scale formation and precipitation . By complexing with metal ions, this compound disrupts the normal processes that lead to scale formation, thereby acting as an effective antiscalant .
Result of Action
The primary result of this compound’s action is the prevention of scale formation and precipitation . By complexing with metal ions, the compound prevents these ions from contributing to scale formation, thereby helping to maintain the efficiency and longevity of various industrial systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, untreated wastewater or cooling water containing the compound may pose a potential danger to aquatic life prior to degrading . Therefore, appropriate environmental controls and treatment strategies are necessary to mitigate these risks .
Biochemical Analysis
Biochemical Properties
2-Phosphonobutane-1,2,4-tricarboxylic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with enzymes, proteins, and other biomolecules by forming stable complexes with metal ions such as calcium, magnesium, zinc, aluminum, and iron . These interactions prevent the precipitation of metal salts, thereby inhibiting scale formation and corrosion in industrial systems . The compound’s strong chelating properties are attributed to its multiple carboxyl and phosphonic acid groups, which provide multiple binding sites for metal ions .
Cellular Effects
This compound influences various cellular processes by modulating metal ion availability. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of essential metal ions within cells . For example, by chelating calcium ions, it can impact calcium-dependent signaling pathways and enzyme activities . Additionally, its ability to bind to iron ions can influence iron homeostasis and related metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions through its phosphonic acid and carboxyl groups . These binding interactions inhibit the crystallization and aggregation of metal salts, thereby preventing scale formation . The compound can also inhibit or activate enzymes by chelating metal cofactors required for enzymatic activity . Furthermore, it can modulate gene expression by affecting the availability of metal ions that serve as cofactors for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under various pH conditions, but its effectiveness as a chelating agent may decrease over time due to potential degradation . Long-term studies have shown that it can have sustained effects on cellular function, particularly in maintaining metal ion homeostasis and preventing scale formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it is well-tolerated at low to moderate doses, with minimal toxic or adverse effects . At high doses, it can cause toxicity, particularly due to its strong chelating properties, which can lead to the depletion of essential metal ions in the body . Threshold effects have been observed, with higher doses resulting in more pronounced biological effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to metal ion homeostasis and detoxification . It interacts with enzymes and cofactors that regulate metal ion concentrations, thereby influencing metabolic flux and metabolite levels . The compound’s ability to chelate metal ions can affect various biochemical pathways, including those involved in energy production, oxidative stress response, and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transport mechanisms and can accumulate in certain tissues where it exerts its chelating effects . The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with metal ions and other biomolecules . It can be found in the cytoplasm, where it chelates metal ions and prevents their precipitation . Additionally, it may localize to specific organelles, such as mitochondria, where it can influence metal ion-dependent processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phosphonobutane-1,2,4-tricarboxylic acid can be synthesized through a multi-step process involving the reaction of phosphite with maleate ester to form an intermediate. This intermediate is then reacted with acrylate under catalytic conditions, followed by hydrolysis in an acidic medium to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of dialkyl phosphite, maleate ester, and acrylate as raw materials. The reaction is carried out under strong alkaline catalytic conditions, resulting in a high yield of the product . The process is optimized to ensure high purity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Phosphonobutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, zinc, aluminum, and iron.
Esterification and Amidation: It can act as a catalyst or ligand in esterification and amidation reactions.
Nucleophilic Substitution: It participates in nucleophilic substitution reactions, enhancing its versatility in organic synthesis.
Common Reagents and Conditions:
Catalysts: Strong alkaline catalysts are commonly used in the synthesis and reactions involving this compound.
Major Products: The major products formed from reactions involving this compound include various metal complexes and organic intermediates used in further chemical synthesis .
Scientific Research Applications
2-Phosphonobutane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Hydroxyethane-1,1-diphosphonic acid
- Aminotris(methylenephosphonic acid)
- Ethylenediaminetetra(methylenephosphonic acid)
Comparison: 2-Phosphonobutane-1,2,4-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxyl groups, which enhances its complexation ability and stability . Compared to other phosphonates, it offers superior scale and corrosion inhibition properties, making it more effective in industrial applications .
Properties
IUPAC Name |
2-phosphonobutane-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQPBJEOCHCKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40372-66-5 (unspecified hydrochloride salt) | |
Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4027999 | |
Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Produced as a solid; Available as aqeous solution; [eChemPortal: SIDSUNEP] Dark straw-colored liquid; [MSDSonline] | |
Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8397 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
37971-36-1 | |
Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37971-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phosphonobutane-1,2,4-tricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037971361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Butanetricarboxylic acid, 2-phosphono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phosphono-1,2,4-butanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phosphonobutane-1,2,4-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHONOBUTANETRICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306P37319L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PBTC is a highly effective scale inhibitor, particularly against calcium carbonate (CaCO3). It interacts with its target, calcite surfaces, through chemisorption. [] The phosphoric acid and carboxylic acid functional groups within PBTC bind to the calcite surface, preferentially occupying carbonate ion sites. [] This interaction disrupts crystal growth, preventing the formation of scale deposits. [, , , ]
A:
- Spectroscopic Data:
ANone:
- Stability: PBTC exhibits excellent stability against oxidizing biocides like chlorine and bromine commonly used in water treatment. [] It also demonstrates high tolerance to precipitation as a calcium salt, even at high Ca2+ concentrations (1000 ppm as CaCO3). []
- Material Compatibility: PBTC is compatible with various materials used in water systems. It is successfully incorporated into peelable polymeric coatings for heavy metal removal. [, , ]
ANone: The provided research papers do not describe catalytic properties of PBTC. It is primarily investigated for its scale and corrosion inhibition properties.
A: Molecular simulations were used to study the adsorption of PBTC on various calcite surfaces. These simulations provided insights into the binding energy of PBTC on different surfaces and its temperature dependence. []
A: While specific SAR studies are not detailed in the provided papers, the presence of both phosphoric acid and carboxylic acid groups is crucial for the scale inhibition activity of PBTC. [] These functional groups facilitate strong binding to calcite surfaces, disrupting crystal growth.
A: PBTC demonstrates excellent stability in the presence of oxidizing biocides and at high calcium ion concentrations. [] It can be effectively formulated in water-based solutions for various applications:
- Scale and Corrosion Inhibition: Formulations often combine PBTC with other inhibitors like HEDP, ATMP, and polymers like PAA and PMA. []
- Peelable Coatings: PBTC is incorporated into polymeric blends with PVA, bentonite clay, and sodium alginate for heavy metal and radionuclide removal. [, , ]
ANone: Several alternatives to PBTC exist for scale and corrosion inhibition:
- Polyacrylic Acid (PAA): Offers good scale inhibition but is generally less effective than PBTC. [, , ]
- 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP): Exhibits strong scale inhibition, sometimes surpassing PBTC. [, , ]
- Polyaspartic Acid (PASP): Considered a "greener" alternative, but its scale inhibition performance is often lower compared to PBTC and HEDP. [, ]
ANone: Various tools and resources are essential for PBTC research:
- Analytical Techniques: FTIR, NMR, Mass Spectrometry, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD) [, , , , , , ]
ANone: While a detailed historical account is not provided in the papers, research on PBTC as a scale inhibitor has been ongoing for several decades. Key milestones likely include:
- Mechanism of Action Studies: Elucidation of PBTC's interaction with calcite surfaces and its impact on crystal growth. [, ]
- Formulation Optimization: Development of effective formulations combining PBTC with other inhibitors and additives to enhance performance and stability. [, ]
- Environmental Fate Studies: Investigations into the occurrence, transport, and fate of PBTC in water systems and its impact on the environment. [, ]
ANone: PBTC research spans several disciplines:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.